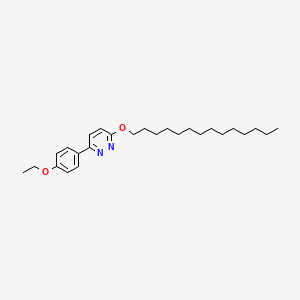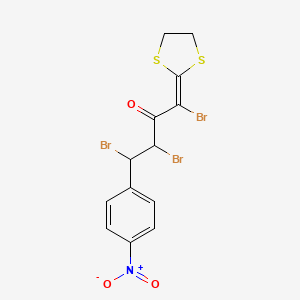![molecular formula C14H24O3 B12610004 Acetic acid, [(1-butyl-2-heptynyl)oxy]-, methyl ester CAS No. 647033-10-1](/img/structure/B12610004.png)
Acetic acid, [(1-butyl-2-heptynyl)oxy]-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, [(1-butyl-2-heptynyl)oxy]-, methyl ester is a chemical compound with the molecular formula C14H24O3. It is an ester derived from acetic acid and [(1-butyl-2-heptynyl)oxy] alcohol. This compound is known for its unique structure, which includes a butyl group and a heptynyl group attached to an acetic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(1-butyl-2-heptynyl)oxy]-, methyl ester typically involves the esterification of acetic acid with [(1-butyl-2-heptynyl)oxy] alcohol in the presence of a catalyst. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor containing the catalyst. The reaction mixture is then distilled to separate the ester from any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, [(1-butyl-2-heptynyl)oxy]-, methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to acetic acid and [(1-butyl-2-heptynyl)oxy] alcohol in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Acetic acid and [(1-butyl-2-heptynyl)oxy] alcohol.
Reduction: [(1-butyl-2-heptynyl)oxy] alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetic acid, [(1-butyl-2-heptynyl)oxy]-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mecanismo De Acción
The mechanism of action of acetic acid, [(1-butyl-2-heptynyl)oxy]-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed by esterases, releasing acetic acid and [(1-butyl-2-heptynyl)oxy] alcohol, which may then exert their effects through various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid, butyl ester: Similar ester structure but lacks the heptynyl group.
Acetic acid, methyl ester: Simplest ester of acetic acid, lacking both butyl and heptynyl groups.
Acetic acid, ethyl ester: Contains an ethyl group instead of the butyl and heptynyl groups.
Uniqueness
Acetic acid, [(1-butyl-2-heptynyl)oxy]-, methyl ester is unique due to its combination of butyl and heptynyl groups, which confer specific chemical and physical properties that are not present in simpler esters. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
647033-10-1 |
|---|---|
Fórmula molecular |
C14H24O3 |
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
methyl 2-undec-6-yn-5-yloxyacetate |
InChI |
InChI=1S/C14H24O3/c1-4-6-8-9-11-13(10-7-5-2)17-12-14(15)16-3/h13H,4-8,10,12H2,1-3H3 |
Clave InChI |
FBZKEVPOQVJQTG-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CC(CCCC)OCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-tert-Butyl-N-[2-(1H-indol-2-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B12609936.png)
![[(3,5-Di-tert-butyl-1-methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12609964.png)

![2-[(4-Benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one](/img/structure/B12609967.png)




![Thiourea, N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]-](/img/structure/B12609990.png)
![N-[(E)-hydrazinylidenemethyl]-6-methylnaphthalene-2-carboxamide](/img/structure/B12609996.png)
![2-Chloro-5-[(furo[2,3-d]pyrimidin-2-yl)amino]phenol](/img/structure/B12610001.png)

![N-[2-(Diphenylphosphanyl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12610019.png)
